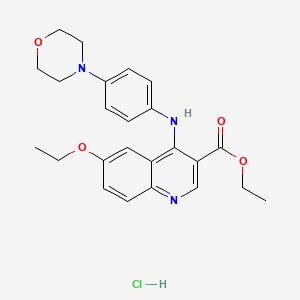
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy, morpholin-4-ylanilino, and carboxylate groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxy group through an ethylation reaction. The morpholin-4-ylanilino group is then attached via a nucleophilic substitution reaction. Finally, the carboxylate group is introduced through esterification. The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting its function and leading to cell death. The morpholin-4-ylanilino group enhances its binding affinity to certain enzymes and receptors, further contributing to its biological activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Ethyl 6-methoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 6-ethoxy-4-(4-piperidin-4-ylanilino)quinoline-3-carboxylate: Similar structure but with a piperidin-4-ylanilino group instead of a morpholin-4-ylanilino group.
Uniqueness
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The ethoxy group enhances its solubility, while the morpholin-4-ylanilino group increases its binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-30-19-9-10-22-20(15-19)23(21(16-25-22)24(28)31-4-2)26-17-5-7-18(8-6-17)27-11-13-29-14-12-27;/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSPCOMMZHPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














